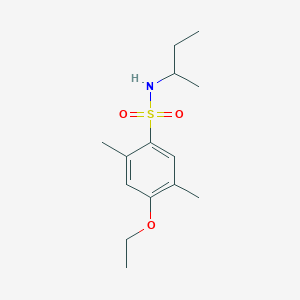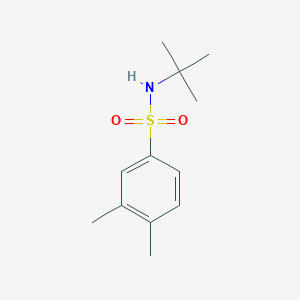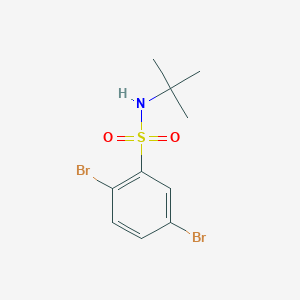
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide, also known as BSA or Chloro-BSA, is a sulfonamide compound that has been widely used in scientific research for its unique properties. This compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is not fully understood. However, it is believed that the compound binds to a specific site on the surface of proteins, which alters the conformation of the protein and affects its function. This property has been used to study the activity of enzymes, receptors, and transporters, as well as to develop new drugs that target these proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteases. It has also been shown to affect the function of receptors such as the GABA-A receptor and the NMDA receptor. In addition, this compound has been shown to inhibit the transport of certain ions and molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is its ability to bind to a specific site on the surface of proteins, which allows researchers to study the interaction between the protein and other molecules. In addition, the compound has a high purity and yield, which makes it easy to work with in the laboratory. However, there are also some limitations to the use of this compound. For example, the compound may have off-target effects on other proteins, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for the use of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide in scientific research. One area of interest is the development of new drugs that target specific proteins. This compound has been used to study the activity of a wide range of proteins, and this information can be used to develop new drugs that target these proteins. Another area of interest is the development of new techniques for studying protein-protein interactions. This compound has been used to study these interactions, but new techniques may be developed that are more sensitive and accurate. Finally, the use of this compound in combination with other compounds may lead to the development of new therapies for a wide range of diseases.
Synthesemethoden
The synthesis of N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide is a multi-step process that involves the reaction of tert-butylamine with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained after purification through column chromatography. The yield of the reaction is typically high, and the purity of the product is also high.
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein-protein interactions. This compound has been shown to bind to a specific site on the surface of proteins, which allows researchers to study the interaction between the protein and other molecules. This property has been used to study a wide range of proteins, including enzymes, receptors, and transporters.
Eigenschaften
Molekularformel |
C11H16ClNO3S |
|---|---|
Molekulargewicht |
277.77 g/mol |
IUPAC-Name |
N-tert-butyl-5-chloro-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-11(2,3)13-17(14,15)10-7-8(12)5-6-9(10)16-4/h5-7,13H,1-4H3 |
InChI-Schlüssel |
BZSWSUYITCRPES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Kanonische SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







